molecular formula C22H20FN5O2 B2916210 N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031665-27-6

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2916210
CAS No.: 1031665-27-6
M. Wt: 405.433
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Description

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research, particularly for acute myeloid leukemia (AML). Mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are among the most common genetic abnormalities in AML and are associated with poor prognosis . This compound acts as a Type I FLT3 inhibitor, binding to the active conformation of the kinase, and has demonstrated efficacy in suppressing the proliferation of FLT3-ITD-driven leukemia cells in preclinical models. Its research value is underscored by its potential to overcome resistance to other FLT3 inhibitors and its utility in studying signaling pathways and combination therapies. The triazoloquinazoline core structure provides a unique scaffold for exploring structure-activity relationships and developing novel targeted therapeutics for hematological malignancies. This makes it an essential tool for researchers investigating the mechanisms of kinase signaling, drug resistance, and for the preclinical development of new anti-leukemia strategies.

Properties

IUPAC Name

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-15-6-4-5-13(11-15)19-20-25-22(30)17-10-9-14(12-18(17)28(20)27-26-19)21(29)24-16-7-2-1-3-8-16/h4-6,9-12,16,27H,1-3,7-8H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAXKFREVPCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to two primary classes of analogs: aryl-fused triazoloquinazolines and thieno-fused triazolopyrimidines (Table 1).

Impact of Fused Ring Systems

  • Aryl-fused vs. Thieno-fused Systems: Thieno-fused triazolopyrimidines (e.g., compounds 4a-i, 5a-o) demonstrated broader anticancer activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c). The thiophene ring in thieno-fused systems may enhance electron delocalization or improve binding to cellular targets compared to the phenyl group in aryl-fused analogs .

Role of Substituents

  • Fluorophenyl Group: The 3-fluorophenyl substituent in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine atoms are known to modulate pharmacokinetic properties .
  • Cyclohexyl Carboxamide: This bulky substituent could influence solubility and target selectivity.
  • Thieno Derivatives: Substituents such as methoxy or nitro groups on thieno-fused systems correlated with variable activity, highlighting the need for balanced hydrophobicity and electronic effects .

Biological Activity

N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications across various fields, including oncology and infectious diseases.

Chemical Structure and Properties

  • Molecular Formula : C22H20FN5O2
  • Molecular Weight : 405.433 g/mol
  • CAS Number : 1031665-27-6

The compound features a triazole ring fused to a quinazoline moiety, which is further substituted with various functional groups that enhance its biological interactions. Its structural formula can be represented as follows:

N cyclohexyl 3 3 fluorophenyl 5 oxo 4H 5H 1 2 3 triazolo 1 5 a quinazoline 8 carboxamide\text{N cyclohexyl 3 3 fluorophenyl 5 oxo 4H 5H 1 2 3 triazolo 1 5 a quinazoline 8 carboxamide}

Triazole compounds are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of several key enzymes involved in cancer proliferation and microbial resistance.
  • Receptor Binding : It exhibits affinity for various receptors that modulate cellular signaling pathways related to inflammation and cell survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 2.90 to 8.10 µM .
Cell LineIC50 (µM)Reference
MCF-75.70–8.10
HCT-1162.90–6.40

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

  • Staphylococcus aureus and Pseudomonas aeruginosa were among the tested species showing susceptibility to treatment with this compound .

Pharmacokinetics

The pharmacokinetic profile indicates a logP value of 3.569, suggesting moderate lipophilicity which may enhance its absorption and distribution within biological systems .

Case Studies and Research Findings

Several studies have explored the biological activity of triazoloquinazolines similar to this compound:

  • Cytotoxicity Studies : A study reported that derivatives of quinazolinone with triazole motifs exhibited potent cytotoxicity against HCT-116 cells by inducing G1 phase arrest in the cell cycle .
  • Apoptosis Induction : Flow cytometry analysis indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for preparing N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-triazoloquinazoline-8-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and coupling of the carboxamide moiety. For example, analogous triazolquinazolines are synthesized via cyclocondensation of α-haloketones with amides under acidic/basic conditions . A key step is the formation of the triazole ring, followed by functionalization of the quinazoline core. Evidence from similar compounds suggests optimizing reaction temperature (e.g., 80–100°C) and catalysts (e.g., Pd-mediated coupling for aryl groups) to improve yields .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, fluorophenyl aromatic signals) and LC-MS (e.g., [M+H]+ ion matching theoretical mass). Elemental analysis (C, H, N) should align with calculated values (e.g., ±0.3% deviation) . For crystalline samples, X-ray diffraction resolves steric effects from the bulky cyclohexyl group.

Q. What solvents and purification methods are optimal for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while precipitation in ice-water isolates the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is effective. Monitor by TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can reaction yields be improved when introducing the 3-fluorophenyl group?

  • Methodological Answer : Low yields (<40%) in aryl coupling steps are common due to steric hindrance from the cyclohexyl group. Mitigate this by:
  • Using bulky ligands (e.g., XPhos) in Pd-catalyzed Suzuki-Miyaura couplings to stabilize transition states .
  • Optimizing stoichiometry (1.2–1.5 eq aryl boronic acid) and reaction time (12–24 hrs).
  • Employing microwave-assisted synthesis to reduce side reactions (e.g., 100°C, 30 mins) .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or substituent effects. Address this by:
  • Comparative SAR studies : Test analogs with varying substituents (e.g., replacing 3-fluorophenyl with 3-CF3-phenyl) to isolate activity drivers .
  • Dose-response profiling : Use IC50/EC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Computational docking : Map interactions with target proteins (e.g., kinases) to validate hypothesized binding modes .

Q. How can researchers mitigate byproduct formation during triazole ring cyclization?

  • Methodological Answer : Common byproducts (e.g., regioisomeric triazoles) arise from competing cyclization pathways. Solutions include:
  • Temperature control : Lower reaction temps (50–60°C) favor kinetic over thermodynamic products .
  • Acid/base modulation : Use mild bases (K2CO3) instead of strong bases (NaOH) to reduce dehalogenation side reactions .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What advanced techniques elucidate the role of the 5-oxo group in stabilizing the quinazoline scaffold?

  • Methodological Answer : The 5-oxo group enhances planarity and hydrogen-bonding capacity. Investigate via:
  • X-ray crystallography : Compare bond lengths/angles with non-oxo analogs to assess conformational rigidity .
  • Thermogravimetric analysis (TGA) : Measure thermal stability (decomposition >250°C indicates strong intramolecular H-bonding) .
  • DFT calculations : Model electron density distribution to identify resonance stabilization effects .

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